4-(Thiophen-2-yl)isoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NO2S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H5NO2S/c9-7-5(4-10-8-7)6-2-1-3-11-6/h1-4H,(H,8,9) |
InChI Key |
WOQPGQYAZIEYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CONC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Thiophen 2 Yl Isoxazol 3 2h One and Its Analogues
Cyclization Reactions for Isoxazolone Ring Formation
The formation of the isoxazolone ring is a key step in the synthesis of 4-(Thiophen-2-yl)isoxazol-3(2H)-one and its analogues. Various cyclization strategies have been developed to construct this heterocyclic system, often involving the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. nanobioletters.comyoutube.com These methods provide a foundation for the synthesis of a wide array of substituted isoxazolones.
Chalcone-Mediated Cycloadditions
Chalcones, or α,β-unsaturated ketones, are versatile intermediates in organic synthesis and serve as valuable precursors for the formation of isoxazoline (B3343090) and isoxazole (B147169) rings. uobaghdad.edu.iqresearchgate.net The reactive keto-ethylenic group in chalcones readily participates in cycloaddition reactions. uobaghdad.edu.iq
Reaction with Hydroxylamine Hydrochloride
A common and effective method for synthesizing isoxazolines from chalcones involves their reaction with hydroxylamine hydrochloride in a basic medium. uobaghdad.edu.iqijert.orgnih.gov This reaction proceeds through a cyclocondensation mechanism, where the hydroxylamine adds to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the isoxazoline ring. uobaghdad.edu.iqnih.gov The reaction is typically monitored by thin-layer chromatography (TLC) and often results in good to excellent yields of the desired products. ijert.org The use of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), is crucial for the reaction to proceed. ijert.orgnih.govorientjchem.org
For instance, a series of novel isoxazoline compounds were synthesized by reacting newly prepared chalcones with hydroxylamine hydrochloride in a basic medium. uobaghdad.edu.iq Similarly, substituted isoxazolines have been synthesized by refluxing a mixture of a chalcone, hydroxylamine hydrochloride, and sodium acetate in ethanol (B145695) for several hours. ijert.org The progress of these reactions is typically monitored by TLC, and upon completion, the product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization. ijert.org
| Reactants | Reagents | Conditions | Product | Yield (%) | Reference |
| Chalcones | Hydroxylamine hydrochloride, Base | Basic medium | Isoxazoline derivatives | Good to excellent | uobaghdad.edu.iqijert.org |
| Substituted Chalcones | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Reflux (6-7 hr) | Substituted isoxazolines | 75-80 | ijert.org |
| α,β-dibromochalcones | Hydroxylamine hydrochloride, Potassium hydroxide | Ethanol | 2-Isoxazole derivatives | - | orientjchem.org |
| Chalcone derivatives | Hydroxylamine hydrochloride, Potassium hydroxide | Ethanol, Reflux (12 hr) | Isoxazole derivatives | 45-63 | nih.gov |
1,3-Dipolar Cycloaddition Reactions in Isoxazolone Synthesis
1,3-Dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including isoxazoles and isoxazolines. wikipedia.orgnih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgresearchgate.net
Nitrile Oxide Cycloadditions to Alkenes and Alkynes
Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. wikipedia.orgresearchgate.netmdpi.com The nitrile oxides can be generated in situ from various precursors, such as hydroximoyl chlorides or aldoximes, which avoids the need to handle these reactive species directly. nih.govrsc.org
The reaction of nitrile oxides with terminal alkynes is a standard and effective route to 3,5-disubstituted isoxazoles. nih.govcdnsciencepub.com The regioselectivity of these cycloadditions can often be controlled, and the use of catalysts, such as copper, can improve both the regioselectivity and the reaction yields at room temperature. beilstein-journals.orgmaynoothuniversity.ie However, the synthesis of 3,4,5-trisubstituted isoxazoles often requires more activated, non-terminal alkynes. beilstein-journals.org
Recent advancements have focused on developing more environmentally friendly conditions for these reactions, including the use of water as a solvent, solvent-free conditions under ball-milling, and metal-free catalysis. nih.govbeilstein-journals.org For example, a mechanochemical 1,3-dipolar cycloaddition using a planetary ball-mill has been reported for the synthesis of a wide range of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides. nih.gov
| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference |
| Nitrile Oxide | Alkenes | Various | Isoxazolines | researchgate.netmdpi.com |
| Nitrile Oxide | Alkynes | Various | Isoxazoles | wikipedia.orgresearchgate.net |
| Nitrile Oxide (in situ) | Terminal Alkynes | Cu/Al2O3, ball-milling | 3,5-Disubstituted isoxazoles | nih.gov |
| Nitrile Oxide | 1,3-Diketones, β-ketoesters, or β-ketoamides | Aqueous medium, mild base | 3,4,5-Trisubstituted isoxazoles | beilstein-journals.org |
Mechanistic Pathways of 1,3-Dipolar Cycloadditions (Concerted vs. Stepwise)
The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or zwitterionic intermediate. wikipedia.orgcdnsciencepub.comnih.gov
The concerted mechanism, proposed by Huisgen, involves a thermally allowed [π4s + π2s] cycloaddition through a six-electron aromatic transition state. wikipedia.org Evidence supporting this mechanism includes the observation that substituent effects on the dipole have a minimal impact on the reaction rate, suggesting the absence of a charge-separated intermediate. wikipedia.org
However, for certain substrates and reaction conditions, a stepwise mechanism can become competitive or even dominant. nih.govresearchgate.netcsic.es For instance, computational studies on the reaction of nitrone with cyclobutadiene, a highly reactive antiaromatic compound, suggest that a stepwise diradical pathway can compete with the concerted pathway. nih.govresearchgate.net The polarity of the solvent can also influence the mechanism, with more polar solvents favoring stepwise pathways by stabilizing polar intermediates. csic.es Density functional theory (DFT) calculations have been instrumental in elucidating the subtle energetic differences between these competing pathways for various systems. cdnsciencepub.comnih.gov
Multi-component Reaction Strategies for Isoxazolones
Multi-component reactions (MCRs) are highly efficient synthetic strategies that involve the simultaneous reaction of three or more starting materials in a single pot to form a complex product. arkat-usa.orgnih.gov These reactions are advantageous due to their high atom economy, reduced reaction times, and minimal waste generation. nih.govias.ac.in
Several MCR strategies have been developed for the synthesis of isoxazolone derivatives. arkat-usa.orgresearchgate.net A common approach involves the one-pot reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. arkat-usa.orgias.ac.inresearchgate.net This reaction can be catalyzed by a variety of catalysts, including organocatalysts like L-valine and natural acids like citric acid found in lemon juice. arkat-usa.orgias.ac.in
For example, an L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and various aldehydes in refluxing ethanol has been shown to produce 3,4-disubstituted isoxazol-5(4H)-ones in good to excellent yields with short reaction times. ias.ac.in Another green approach utilizes lemon juice as a natural acid catalyst in an aqueous medium, often accelerated by ultrasonic irradiation, for the synthesis of isoxazolone derivatives. arkat-usa.org The proposed mechanism for these reactions typically involves the initial condensation of hydroxylamine with the β-ketoester to form an oxime intermediate, which then undergoes a Knoevenagel-type condensation with the aldehyde, followed by intramolecular cyclization to yield the final isoxazolone product. nih.govfrontiersin.org
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| Aldehydes, Ethyl acetoacetate, Hydroxylamine | Lemon juice | Ultrasonic irradiation, 50-60 °C | Isoxazol-5(4H)-one derivatives | Good to excellent | arkat-usa.org |
| Alkylacetoacetates, Hydroxylamine hydrochloride, Aldehydes | L-valine | Ethanol, Reflux | 3,4-Disubstituted isoxazol-5(4H)-ones | 74-97 | ias.ac.in |
| Aromatic aldehydes, β-Oxoesters, Hydroxylamine hydrochloride | Potassium phthalimide | Water, Room temperature | 3,4-Disubstituted isoxazol-5(4H)-ones | Good to excellent | researchgate.net |
| Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Lipase | Water, Room temperature | 3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Excellent | researchgate.net |
Development of Metal-Free Synthetic Approaches
The development of metal-free synthetic routes for isoxazoles is a significant advancement, addressing the drawbacks associated with metal catalysts, such as cost, toxicity, and contamination of the final product. researchgate.net These approaches often rely on the use of organocatalysts or catalyst-free conditions, promoting sustainability in chemical synthesis. researchgate.netrsc.org
One notable metal-free approach involves the one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. nih.gov This method has been successfully employed for the synthesis of various 4-arylmethylene-isoxazol-5(4H)-ones. nih.gov For instance, the reaction can be carried out in an aqueous medium without a catalyst for aldehydes substituted with electron-donating groups. nih.gov Furthermore, hypervalent iodine reagents have been utilized to mediate the metal-free synthesis of pyrazole-tethered isoxazole derivatives through a [3+2]-cycloaddition reaction of in situ generated nitrile oxides with alkynes. arkat-usa.org Another innovative metal-free method is the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids via an intramolecular cycloaddition of propargyl-substituted methyl azaarenes using tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment. nih.govmdpi.com
A practical, multigram-scale metal-free synthesis of isoxazole-containing building blocks has been developed from commercially available amino acids. rsc.org The key step in this process is a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org These metal-free strategies offer a more environmentally friendly and cost-effective alternative for the production of isoxazole derivatives. researchgate.net
Integration of Green Chemistry Principles in Isoxazolone Synthesis
The integration of green chemistry principles into the synthesis of isoxazolones has led to the development of more sustainable and environmentally friendly methods. These approaches focus on the use of safer solvents, renewable materials, and energy-efficient reaction conditions.
Utilization of Aqueous Reaction Media
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. mdpi.comsemnan.ac.ir Several one-pot, three-component syntheses of isoxazol-5(4H)-one derivatives have been successfully carried out in aqueous media. mdpi.comsemnan.ac.irias.ac.in For example, the reaction of various aryl or heteroaryl aldehydes, β-ketoesters, and hydroxylamine hydrochloride can be performed in water at room temperature. mdpi.com The use of water as a solvent not only reduces the environmental impact but also simplifies the work-up procedure, as the products often precipitate out of the reaction mixture and can be isolated by simple filtration. mdpi.comresearchgate.net The use of an H2O2:HCl catalyst system in an aqueous medium has also been reported for the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-one derivatives, highlighting the versatility of water as a green solvent. ijacskros.com
Application of Ultrasonic Conditions
Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods, including shorter reaction times, milder conditions, and higher yields. arkat-usa.orgnih.govorgchemres.orgtandfonline.com The sonochemical synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through a one-pot multicomponent cyclocondensation of hydroxylamine hydrochloride, ethyl acetoacetate, and benzaldehyde (B42025) derivatives in water. tandfonline.com In one study, the combination of ultrasonic irradiation and a tin-exchanged montmorillonite (B579905) K10 (SnII-Mont K10) catalyst in water led to product yields of 87–96% in just 20 minutes. tandfonline.com Another green approach utilizes lemon juice as a natural acid catalyst for the synthesis of isoxazolone derivatives under ultrasonic conditions, eliminating the need for hazardous chemical solvents. arkat-usa.org The application of ultrasound has also been shown to be effective in the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives using imidazole (B134444) as a catalyst in aqueous media. orgchemres.org
Catalysis with Biologically-Derived or Functionalized Materials (e.g., Amine-Functionalized Cellulose)
The use of catalysts derived from renewable resources is a key aspect of green chemistry. Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2), a biodegradable and readily available material, has been successfully employed as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.orgresearchgate.net The reactions are typically carried out in water at room temperature, and the catalyst can be recovered and reused. preprints.org This method aligns with several principles of green chemistry, including waste reduction, use of a renewable feedstock, and energy efficiency. mdpi.comresearchgate.net The catalyst is prepared by treating microcrystalline cellulose with (3-aminopropyl)trimethoxysilane. preprints.org The catalytic activity of Cell-Pr-NH2 is attributed to the amine groups, which facilitate the key steps of the reaction mechanism. mdpi.com
Regioselective Control in Isoxazolone Derivative Synthesis
Regioselectivity is a critical aspect of isoxazole synthesis, as the biological activity of the resulting compounds can be highly dependent on the substitution pattern of the heterocyclic ring. rsc.org Several strategies have been developed to control the regiochemical outcome of the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, which is a common method for isoxazole synthesis but can often lead to a mixture of regioisomers. rsc.org
One approach to achieve regioselective synthesis is through the use of β-enamino diketones as precursors. rsc.org By carefully controlling the reaction conditions and the structure of the substrate, it is possible to selectively synthesize different series of regioisomeric isoxazoles, including 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted derivatives. rsc.org For example, the use of a Lewis acid like BF3 can influence the regioselectivity of the cyclocondensation reaction. rsc.org
Another strategy involves the use of nitroacetic esters and aromatic aldehydes to prepare "unsymmetrical" 4-aryl-isoxazol-3,5-dicarboxylic acid derivatives. acs.orgacs.org This method is based on the isolation and use of a previously overlooked intermediate, 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates, which allows for selective process control. acs.org Furthermore, the [3+2] cycloaddition of in situ generated nitrile oxides with appropriately substituted alkenes or alkynes offers a powerful tool for the regioselective synthesis of isoxazoles. researchgate.netnih.gov For instance, the reaction of halogenoximes with vinylphosphonates bearing a leaving group in the α or β position can yield either 3,5- or 3,4-disubstituted isoxazoles with high regioselectivity. researchgate.net
Tandem Reaction Sequences for Efficient Isoxazolone Construction
Tandem reactions, also known as domino or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the need for isolating intermediates. mdpi.com This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified experimental procedures.
Several tandem strategies have been developed for the synthesis of isoxazole derivatives. One such example is the N-Iodosuccinimide-promoted cascade reaction of arylidene isoxazolones with amidines. scilit.comacs.org Depending on the solvent used, this reaction can be directed to selectively produce either 4-acylimidazoles or 5-acylimidazoles, demonstrating the power of solvent-regulated tandem reactions. scilit.comacs.org Mechanistic studies suggest that this transformation proceeds through a spiroannulation-ring opening aromatization-hydrolysis cascade sequence. scilit.comacs.org
Another example is the copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. researchgate.net While this reaction produces oxazoles, the principles of tandem catalysis are broadly applicable to the synthesis of other five-membered heterocycles, including isoxazoles. The development of tandem reactions for the construction of the this compound scaffold holds great promise for improving the efficiency and sustainability of its synthesis.
Data Tables
Table 1: Green Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Propylamine-functionalized cellulose | Water | Room Temperature | Good to High | mdpi.com |
| Lemon Juice | None | Ultrasonic, 50-60 °C | Good to Excellent | arkat-usa.org |
| Imidazole | Water | Ultrasonic | High | orgchemres.org |
| Pyruvic Acid | Water | Conventional Heating or Ultrasonic | Good | ias.ac.in |
| SnII-Montmorillonite K10 | Water | Ultrasonic | 87-96 | tandfonline.com |
Table 2: Regioselective Synthesis of Isoxazole Derivatives
| Precursors | Reagents/Conditions | Product | Regioselectivity | Reference |
| β-Enamino diketones, Hydroxylamine hydrochloride | BF3, MeCN, Pyridine | 4,5-Disubstituted isoxazoles | High | rsc.org |
| Nitroacetic esters, Aromatic aldehydes | Isolation of oxazinone intermediate | 4-Aryl-isoxazol-3,5-dicarboxylic acid derivatives | High | acs.orgacs.org |
| Halogenoximes, Vinylphosphonates | Leaving group on vinylphosphonate | 3,5- or 3,4-Disubstituted isoxazoles | High | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiophen 2 Yl Isoxazol 3 2h One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
In the ¹H NMR spectrum of 4-(Thiophen-2-yl)isoxazol-3(2H)-one, distinct signals corresponding to each unique proton environment are expected. The thiophene (B33073) ring protons typically appear as a set of multiplets in the aromatic region. Specifically, the proton at position 5' of the thiophene ring would likely appear as a doublet of doublets, coupling to the protons at the 3' and 4' positions. The isoxazolone ring contains a proton at the C5 position and a proton on the N2 nitrogen (in the keto tautomer), which would likely appear as a singlet and a broad singlet, respectively.
For a related derivative, 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , the thiophene protons were observed at 6.86 ppm (doublet) and 6.94 ppm (triplet), with additional aromatic protons appearing between 7.26 and 7.40 ppm mdpi.com. Another derivative, 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole , showed thiophene proton signals between 7.45 and 7.90 ppm beilstein-journals.org. The N-H proton in the triazole derivative was observed as a broad singlet at 11.45 ppm, an expected characteristic for a proton attached to a nitrogen in such a heterocyclic system mdpi.com.
| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole | CDCl₃ | 7.24 (t), 7.45 (ddd), 7.52 (dq), 7.59 (ddd), 7.82-7.90 (m), 8.17 (d), 8.20-8.30 (m) | Thiophene & Aromatic Protons | beilstein-journals.org |
| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not Specified | 6.86 (d), 6.94 (t), 7.26–7.40 (m) | Thiophene & Aromatic Protons | mdpi.com |
| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not Specified | 11.45 (br. s) | NH Proton | mdpi.com |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The isoxazolone ring would feature a carbonyl carbon (C3) signal significantly downfield (typically >160 ppm), along with signals for C4 and C5. The four carbons of the thiophene ring would resonate in the aromatic region (approx. 120-145 ppm).
In the characterization of 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole , the carbons of the isoxazole (B147169) ring were observed at 164.0 ppm and 166.8 ppm, while the thiophene carbons appeared at 124.4, 125.5, 127.1, and 128.9 ppm beilstein-journals.org. Similarly, for 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , the thiophene carbons were assigned signals at 126.38, 127.66, 129.12, and 129.84 ppm mdpi.com. The C=S carbon of the thione appeared at 169.78 ppm, which is in the expected region for a carbonyl or thiocarbonyl carbon mdpi.com.
| Compound Name | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole | CDCl₃ | 166.8, 164.0, 148.6, 148.0, 136.9, 130.0, 129.9, 129.7, 128.9, 128.4, 127.7, 127.3, 127.1, 125.5, 124.4, 119.2, 98.4 | Aromatic, Isoxazole & Thiophene Carbons | beilstein-journals.org |
| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not Specified | 117.22, 126.38, 127.66, 129.12, 129.84, 130.77, 144.41, 147.05, 162.71 | Aromatic, Thiophene & Triazole Carbons | mdpi.com |
| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not Specified | 169.78 | C=S Carbon | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorption bands include a strong C=O stretching vibration for the ketone group in the isoxazolone ring (typically 1700-1750 cm⁻¹), an N-H stretching band (around 3200-3400 cm⁻¹), a C=N stretching vibration for the isoxazole ring (around 1600-1650 cm⁻¹), and characteristic C-H and C=C stretching bands for the thiophene ring.
In the analysis of related isoxazole derivatives, characteristic bands for the isoxazole ring system have been identified. For instance, stretches for N-O, C-N, and C-O were observed at 1153 cm⁻¹, 1276 cm⁻¹, and 1068 cm⁻¹ respectively, in one study rjpbcs.com. The IR spectrum of another derivative showed a C=N stretching band at 1613 cm⁻¹ and aromatic C=C stretching at 1594 cm⁻¹ researchgate.net.
| Compound Class | Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| Isoxazole Derivative | 1153 | N-O stretch (isoxazole ring) | rjpbcs.com |
| Isoxazole Derivative | 1276 | C-N stretch (isoxazole ring) | rjpbcs.com |
| Isoxazole Derivative | 1068 | C-O stretch (isoxazole ring) | rjpbcs.com |
| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole | 1594 | C=C stretch (aromatic) | researchgate.net |
| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole | 1613 | C=N stretch | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula. The expected exact mass for this compound (C₇H₅NO₂S) is approximately 167.0092 g/mol .
Upon ionization, the molecule will fragment in a characteristic pattern. Plausible fragmentation pathways for this compound would include cleavage of the isoxazole ring, loss of carbon monoxide (CO), and fragmentation of the thiophene moiety. This fragmentation pattern serves as a fingerprint for structural confirmation.
HRMS data for 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole (C₁₆H₁₀N₂OS) showed a calculated m/z for [M+H]⁺ of 279.0592, with a found value of 279.0599, confirming its elemental composition beilstein-journals.org. Similarly, for other isoxazole derivatives, the molecular ion peak is readily identified, confirming their respective molecular weights niscair.res.innih.govrsc.org.
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole | C₁₆H₁₀N₂OS | [M+H]⁺ | 279.0592 | 279.0599 | beilstein-journals.org |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography offers an unparalleled level of detail, providing the precise three-dimensional coordinates of atoms in a crystal. This technique allows for the definitive determination of bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound itself is not available, the structure of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one provides significant insight into the likely solid-state conformation of such systems nih.gov. This compound crystallizes with two independent molecules in the asymmetric unit. Both molecules are nearly planar, with the dihedral angle between the isoxazole and thiophene rings being 3.67° in one molecule and 10.00° in the other nih.gov. The molecular structure adopts a Z-configuration about the exocyclic C=C double bond nih.gov. The crystal packing is stabilized by a network of C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions, which link the molecules into a three-dimensional architecture nih.gov. Such interactions would also be expected to play a crucial role in the crystal packing of this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NO₂S |
| Dihedral Angle (Isoxazole-Thiophene) | 3.67(2)° and 10.00(1)° |
| Key Intermolecular Interactions | C-H···O, C-H···N, π–π stacking |
| C=C Bond Length | 1.354(3) Å and 1.357(3) Å |
Computational and Theoretical Investigations of 4 Thiophen 2 Yl Isoxazol 3 2h One Systems
Density Functional Theory (DFT) Calculations for Molecular Electronic and Geometrical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, electronic distribution, and reactivity.
Geometrical Structure Optimization
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For thiophene-containing derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net These optimized structures are crucial as they form the basis for all subsequent property calculations. The optimized geometry aims to reproduce experimental data, such as that from X-ray crystallography, to validate the computational method. researchgate.net
Analysis of Electronic Structure (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netscience.gov
A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiophene (B33073) derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and the corresponding energy gap. science.govresearchgate.net These calculations provide insights into molecular excitation and electronic transitions. researchgate.net For instance, a larger HOMO-LUMO gap can indicate greater electronic stability. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Derivatives (Illustrative Data)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene Derivative A | -7.18 | -4.77 | 2.41 |
| Thiophene Derivative B | -5.99 | -1.14 | 4.85 |
| Thiophene Derivative C | -6.50 | -2.20 | 4.30 |
This table presents illustrative data based on typical values found for thiophene derivatives in the literature. The actual values for 4-(Thiophen-2-yl)isoxazol-3(2H)-one would require specific calculations.
Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)
Mulliken population analysis is a method for estimating partial atomic charges from the results of computational chemistry calculations. uni-muenchen.dewikipedia.org This analysis provides a way to understand the distribution of electrons among the atoms in a molecule. By calculating the net charges on each atom, it is possible to identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species. nih.govmdpi.com The analysis involves partitioning the total electron population among the atoms. uni-muenchen.de However, it is known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.org
Table 2: Illustrative Mulliken Atomic Charges for a Heterocyclic System
| Atom | Charge |
|---|---|
| N1 | -0.057 |
| C2 | 0.046 |
| C3 | -0.039 |
| O4 | -0.250 |
| S5 | 0.150 |
This table provides an illustrative example of Mulliken charges. The actual charge distribution for this compound would depend on specific DFT calculations.
Fukui Function Analysis for Reactivity Prediction
The Fukui function is a conceptual DFT tool that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. researchgate.net By analyzing the condensed Fukui functions, researchers can predict which atoms are more susceptible to attack. nih.gov This analysis is valuable for understanding the regioselectivity of chemical reactions. researchgate.net For thiophene derivatives, Fukui function analysis has been used to identify the most reactive atoms for both nucleophilic and electrophilic attacks. nih.gov
Electrophilicity-Based Charge Transfer (ECT) Analysis
The electrophilicity-based charge transfer (ECT) descriptor is a useful concept for predicting the direction of charge transfer in a reaction. nih.govresearchgate.net This analysis helps to determine whether a molecule will act as an electron donor or acceptor in an interaction. acs.org The ECT is calculated based on the chemical potential and hardness of the interacting species. nih.gov A positive ECT value indicates that charge is transferred from a biological molecule (like a DNA base) to the compound of interest, while a negative value signifies charge transfer in the opposite direction. acs.org This analysis is particularly relevant for understanding potential interactions with biological systems. nih.gov
Molecular Modeling for Intermolecular Interaction Prediction
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for predicting how this compound might interact with other molecules, including biological targets. nih.govnih.gov Techniques such as molecular docking are employed to predict the binding orientation and affinity of a small molecule to a larger receptor molecule, such as a protein. nih.govacu.edu.in These studies can reveal key intermolecular interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Furthermore, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal structure, providing insights into the packing of molecules. acs.org
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of this compound.
The process of MD simulation involves defining a force field, which describes the potential energy of the system as a function of the coordinates of its particles. This allows for the simulation of the molecule's behavior in different environments, such as in a vacuum or in a solvent. The resulting trajectories of the atoms and the molecule as a whole can be analyzed to understand various dynamic properties.
For a molecule like this compound, MD simulations can reveal the accessible conformations by exploring the potential energy surface. This is crucial for understanding its flexibility and how it might interact with biological targets. The simulations can identify the most stable conformations and the energy barriers between them. For instance, the rotation around the single bond connecting the thiophene and isoxazolone rings can be investigated to determine the preferred dihedral angles and the rotational energy profile.
Furthermore, MD simulations can shed light on the stability of the molecule and its interactions with its surroundings. mdpi.com In studies of similar heterocyclic compounds, MD simulations have been employed to assess the stability of ligand-protein complexes, providing insights into binding modes and interactions that are crucial for drug design. mdpi.comnih.gov For this compound, MD simulations could be used to study its behavior in aqueous solution, providing information on its solvation and dynamic properties in a biologically relevant environment.
The data obtained from MD simulations can be used to generate various analytical plots, such as the root mean square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. mdpi.com
Table 1: Potential Parameters from Molecular Dynamics Simulations of this compound
| Parameter | Description | Potential Insights |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | Provides information on the conformational stability of the molecule over time. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Indicates conformational changes, such as folding or unfolding. |
| Dihedral Angle Analysis | Tracks the torsion angles between specific planes of atoms. | Reveals the rotational flexibility and preferred conformations around key bonds. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central point. | Characterizes the solvation shell and interactions with solvent molecules. |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies are a modeling approach that aims to correlate the structural or property-describing features of a molecule with its physicochemical properties. nih.govnih.gov This method is highly valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental work. youtube.com
In a QSPR study, a set of molecules with known properties is used to develop a mathematical model. This model is then used to predict the properties of other molecules based on their structural descriptors. These descriptors can be calculated from the molecular structure and can represent various aspects such as topology, geometry, and electronic properties. nih.gov
For this compound, a QSPR model could be developed to predict a range of important physicochemical properties. These could include properties like boiling point, solubility, and the octanol-water partition coefficient (logP), which is a key indicator of a molecule's lipophilicity. nih.gov The general methodology for a QSPR study involves several key steps:
Data Set Selection: A diverse set of compounds with experimentally determined values for the property of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a model that correlates the descriptors with the property. nih.gov
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external test set of compounds. nih.gov
Table 2: Examples of Physicochemical Properties Predictable by QSPR for this compound
| Property | Description | Importance |
| Boiling Point (BP) | The temperature at which a substance changes from a liquid to a gas. | A fundamental physical property important for purification and handling. |
| Water Solubility (logS) | The logarithm of the molar concentration of the compound in a saturated aqueous solution. | Crucial for understanding bioavailability and environmental fate. |
| Octanol-Water Partition Coefficient (logP) | The ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium. | A key measure of lipophilicity, which influences membrane permeability and drug absorption. nih.gov |
| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecules and their London dispersion forces. |
Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. dergipark.org.tr These predictions can be correlated with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its electronic and vibrational properties. uobaghdad.edu.iqresearchgate.net
For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra and its Nuclear Magnetic Resonance (NMR) chemical shifts. The process typically involves optimizing the geometry of the molecule at a chosen level of theory and basis set. Following optimization, the vibrational frequencies and NMR shielding tensors can be calculated. dergipark.org.tr
The calculated vibrational frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with experimental spectra. researchgate.net
Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts are then compared to experimental data, which can aid in the assignment of signals in the experimental NMR spectra.
Studies on related isoxazole (B147169) derivatives have shown a good correlation between theoretical and experimental spectroscopic data. dergipark.org.truobaghdad.edu.iq These studies demonstrate the reliability of computational methods in predicting spectroscopic parameters and their utility in structural elucidation.
Table 3: Comparison of Theoretical and Potential Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Theoretical Prediction Method | Potential Experimental Correlation |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) | Comparison of calculated and experimental IR absorption bands to assign functional group vibrations (e.g., C=O, C=N, C-S stretches). dergipark.org.tr |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) | Complements IR data, particularly for non-polar bonds, aiding in a complete vibrational analysis. |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT | Assignment of proton signals in the experimental spectrum by comparing with calculated chemical shifts. |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT | Assignment of carbon signals, confirming the carbon skeleton of the molecule. |
Research Trends and Future Directions in 4 Thiophen 2 Yl Isoxazol 3 2h One Chemistry
Continuous Exploration and Development of Novel Synthetic Pathways
The synthesis of isoxazolones, including thiophene-substituted analogues, is an area of active research, with a continuous drive towards efficiency, sustainability, and novelty. While direct synthetic routes to 4-(thiophen-2-yl)isoxazol-3(2H)-one are not extensively documented, the general strategies for constructing related isoxazolone cores provide a clear blueprint for future work.
A predominant strategy for synthesizing related 4-arylmethylene-isoxazol-5(4H)-ones involves a three-component reaction of a β-ketoester (like ethyl acetoacetate), hydroxylamine (B1172632) hydrochloride, and an appropriate aldehyde (e.g., thiophene-2-carboxaldehyde). mdpi.combohrium.compreprints.org These reactions are often catalyzed and have been adapted to be more environmentally benign. For instance, researchers have developed protocols using amine-functionalized cellulose (B213188) as a recyclable catalyst in water at room temperature, achieving good yields for a variety of derivatives, including 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one. mdpi.compreprints.org
Recent advancements emphasize green chemistry principles, such as the use of microwave irradiation under solvent-free conditions, which significantly reduces reaction times and avoids hazardous solvents. bohrium.com Four-component reactions that build complexity in a single step are also being explored, for instance, by reacting ethyl benzoylacetate, hydroxylamine, an aldehyde, and malononitrile (B47326) in water to produce highly functionalized isoxazol-5(2H)-ones. ijcce.ac.ir Another innovative approach involves the (tBuO)₂Mg promoted [3+2] annulation of δ-acetoxy allenoates with hydroxylamine to yield N-H isoxazol-5(2H)-ones, which can be subsequently derivatized. acs.org
Table 1: Modern Synthetic Approaches to Isoxazolone Derivatives
| Synthetic Strategy | Key Reactants | Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Three-Component Condensation | β-Ketoester, Hydroxylamine, Aldehyde | Amine-functionalized cellulose catalyst, Water, RT | Green, Recyclable catalyst | mdpi.com, preprints.org |
| Microwave-Assisted Synthesis | Ethyl acetoacetate, Hydroxylamine, Aldehyde | KBr catalyst, Solvent-free, 200W | Fast, High yield, Eco-friendly | bohrium.com |
| Four-Component Reaction | Ethyl benzoylacetate, Hydroxylamine, Aldehyde, Malononitrile | PTSA catalyst, Water | High efficiency, Builds complexity | ijcce.ac.ir |
| [3+2] Annulation | δ-Acetoxy allenoates, Hydroxylamine | (tBuO)₂Mg promoter | Access to N-H isoxazol-5(2H)-ones | acs.org |
Systematic Exploration of Structural Diversity through Targeted Derivatization
The systematic derivatization of the isoxazolone core is a key strategy for modulating the physicochemical and biological properties of these compounds. By introducing a variety of functional groups at different positions on the heterocyclic ring and the thiophene (B33073) moiety, researchers can generate large libraries of compounds for screening and optimization.
One common approach is the modification of a precursor carboxylic acid. For example, 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid can be activated with coupling agents like EDC and DMAP to form a range of carboxamide derivatives, including those incorporating a thiophene-containing aniline. nih.gov This method allows for the exploration of diverse substituents on the amide nitrogen.
Another powerful technique is the Knoevenagel condensation of a pre-formed isoxazolone with various aldehydes. This has been used to synthesize a wide array of 4-arylmethylene derivatives, where the properties are tuned by the electronics of the aldehyde's substituent. mdpi.com Furthermore, derivatization is not limited to the core but can involve building more complex fused systems. For instance, isoxazole-containing scaffolds have been elaborated into intricate structures like isoxazolo[4,5-f]isoindole-diones. acgpubs.org The synthesis of 2-(5-nitropyrid-2-yl) substituted isoxazol-5(2H)-ones demonstrates that the ring nitrogen itself is a viable point for introducing significant structural diversity. researchgate.net This targeted exploration of chemical space is crucial for developing compounds with tailored functions.
In-depth Elucidation of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. For the prevalent multi-component synthesis of 4-arylmethylene-isoxazol-5(4H)-ones, a plausible mechanism has been proposed. It begins with the condensation of a β-ketoester and hydroxylamine to form a 3-substituted-isoxazol-5(4H)-one intermediate. mdpi.comijcce.ac.ir This intermediate can then undergo enolization, creating a reactive species that participates in a Knoevenagel condensation with an aldehyde to yield the final product. mdpi.com The efficiency and rate of these steps are influenced by factors such as the catalyst, solvent, and temperature.
For the formation of the core isoxazole (B147169) ring itself, [3+2] cycloaddition reactions of nitrile oxides are a fundamental pathway. beilstein-journals.org These reactions, which can be performed with 1,3-dicarbonyl compounds, proceed via an enolate-mediated cycloaddition. The mechanism and regioselectivity are highly dependent on the reaction conditions, including the choice of base and solvent system. beilstein-journals.org
Kinetic studies, often performed by systematically varying reaction parameters, are crucial for optimization. For example, in the molybdenum-mediated ring expansion of isoxazoles, it was found that increasing the temperature from 60°C to 70°C improved the yield and reduced the reaction time, but a further increase to 85°C led to decomposition, indicating a delicate kinetic balance. nih.gov Such studies are essential for moving a synthetic protocol from a laboratory curiosity to a practical, scalable process.
Integration of Advanced Computational Approaches for Rational Molecular Design
Computational chemistry has become an indispensable tool in the study of isoxazolone derivatives, enabling the rational design of molecules with specific properties and providing deep insights into their behavior. These in silico methods allow for the prediction of molecular structures, properties, and interactions, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.
Molecular docking is a widely used technique to predict the binding orientation and affinity of a molecule to a biological target. nih.govtandfonline.comnih.gov For example, docking simulations have been used to rationalize the activity of isoxazole-based herbicide safeners by showing how they compete with the herbicide at the active site of the target enzyme, acetolactate synthase. nih.gov This provides a structural basis for the observed biological activity and informs the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between chemical structure and biological activity. eurekaselect.com These models can be used to predict the activity of novel compounds and to identify key structural features required for potency. For instance, a QSAR study on isoxazole derivatives as VEGFR2 inhibitors revealed that electron-donating groups on an attached benzene (B151609) ring were crucial for activity. eurekaselect.com
Beyond biological applications, computational methods like Density Functional Theory (DFT) are used to predict and understand the electronic and optical properties of these molecules. rsc.orgresearchgate.net First-principles calculations have been employed to explain why certain 3-phenyl-5-isoxazolone-based crystals exhibit large second-harmonic generation (SHG) effects, a property valuable in nonlinear optics. rsc.org These calculations, often validated by experimental data from X-ray crystallography, provide a powerful predictive framework for materials design.
Table 2: Application of Computational Methods in Isoxazolone Chemistry
| Computational Technique | Application | Purpose | Reference(s) |
|---|---|---|---|
| Molecular Docking | Binding mode prediction | Understand protein-ligand interactions, Rationalize biological activity | nih.gov, tandfonline.com, nih.gov |
| QSAR | Structure-Activity Relationship | Predict activity of new compounds, Identify key pharmacophoric features | eurekaselect.com |
| Density Functional Theory (DFT) | Electronic structure calculation | Predict electronic and optical properties, Analyze molecular orbitals and reactivity | rsc.org, researchgate.net |
| X-ray Crystallography Analysis | 3D structure determination | Validate computational models, Analyze intermolecular interactions | rsc.org |
Q & A
Basic Questions
Q. What are the established synthetic methodologies for preparing 4-(Thiophen-2-yl)isoxazol-3(2H)-one, and what reaction conditions are critical for optimal yield?
- Answer : The synthesis of this compound derivatives often involves cyclization or coupling strategies. Key methods include:
-
One-pot Cu(OAc)₂-catalyzed synthesis : This method uses α-acyl cinnamides and PhI=NTs under mild conditions, achieving yields of 80–90% .
-
Thermal allylation : Reacting thiophene derivatives with α,β-unsaturated carbonyl compounds at 180°C for 2 hours, followed by flash chromatography (100% ethyl acetate) to isolate the product (62% yield) .
-
Thiophene coupling : Utilizing Suzuki-Miyaura or similar cross-coupling reactions to introduce the thiophene moiety, as demonstrated in analogous heterocyclic systems .
Table 1: Summary of Synthetic Methods
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer : Structural confirmation relies on:
-
NMR spectroscopy : 1H NMR identifies thiophene protons (δ 6.5–7.5) and isoxazolone CH groups (δ 5.2–6.0), while 13C NMR confirms the carbonyl (δ ~170 ppm) and aromatic carbons .
-
HRMS : Validates molecular formula (e.g., C₇H₅NO₂S requires m/z 167.0084) .
-
X-ray diffraction (XRD) : Resolves crystal packing and bond angles, refined using SHELX software .
Table 2: Key Spectroscopic Data
Technique Diagnostic Signals Reference 1H NMR δ 6.8–7.2 (thiophene), δ 5.5–6.0 (isoxazolone) 13C NMR δ 170 (C=O), δ 120–140 (aromatic) HRMS m/z 167.0084 (calculated for C₇H₅NO₂S)
Advanced Questions
Q. How can reaction parameters be optimized to minimize side products during synthesis?
- Answer : Optimization strategies include:
- Catalyst screening : Cu(OAc)₂ enhances regioselectivity in cyclization reactions, reducing dimerization byproducts .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents suppress unwanted nucleophilic side reactions .
- Temperature control : Lower temperatures (40°C) prevent thermal degradation of thiophene precursors .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental NMR data?
- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Researchers should:
- Validate with XRD : Compare computed bond lengths/angles with crystallographic data (SHELX-refined structures) .
- Include solvent corrections : Use implicit solvent models (e.g., PCM) in DFT calculations to better match experimental NMR shifts .
- Dynamic NMR (DNMR) : Probe rotational barriers or tautomerism in solution that static computations may overlook .
Q. How do functional group modifications on the isoxazol-3(2H)-one core influence bioactivity?
- Answer : Structural analogs reveal:
-
N-substitution : Introducing carbamate or carboxamide groups (e.g., 2-(azetidine-1-carbonyl) derivatives) enhances acetylcholinesterase inhibition .
-
Halogenation : Fluorine at the 4-position improves metabolic stability, as seen in 5-Fluorobenzo[d]isoxazol-3(2H)-one .
Table 3: Bioactivity of Structural Analogs
Methodological Notes
- Data Contradictions : If HRMS and NMR conflict, repeat HRMS with higher resolution or use tandem MS/MS to confirm fragmentation patterns .
- Scale-up Challenges : Flash chromatography () is effective for small-scale purification, but preparative HPLC may be required for larger batches to resolve closely eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
